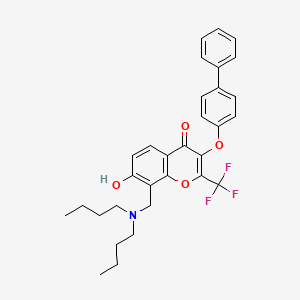
MFCD02358730
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD02358730 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its strong photoluminescent characteristics, which make it useful in various analytical and biomedical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02358730 typically involves the use of carbon-based materials. One common method includes the functionalization of carbon dots with biguanide groups. This process involves the reaction of carbon dots with biguanide compounds under controlled conditions to achieve the desired functionalization .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of advanced reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
MFCD02358730 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur, particularly involving the biguanide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated compounds and nucleophiles are often involved in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while reduction typically results in the formation of reduced derivatives.
Scientific Research Applications
MFCD02358730 has a wide range of applications in scientific research:
Chemistry: Used as a photoluminescent probe for detecting metal ions and other analytes.
Biology: Employed in bioimaging and biosensing due to its strong luminescent properties.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of MFCD02358730 involves its interaction with specific molecular targets. In the context of cancer treatment, it has been shown to chelate copper ions, leading to increased reactive oxygen species and subsequent DNA damage in cancer cells . This results in cell cycle arrest and apoptosis, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
MFCD02358730 can be compared with other carbon-based photoluminescent compounds:
Carbon Dots: Similar in structure but may lack the specific functionalization with biguanide groups.
Graphene Quantum Dots: Share photoluminescent properties but differ in their chemical structure and functionalization.
Nanodiamonds: Also photoluminescent but have different surface chemistry and applications.
The uniqueness of this compound lies in its specific functionalization with biguanide groups, which enhances its photoluminescent properties and broadens its range of applications.
Properties
IUPAC Name |
8-[(dibutylamino)methyl]-7-hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32F3NO4/c1-3-5-18-35(19-6-4-2)20-25-26(36)17-16-24-27(37)29(30(31(32,33)34)39-28(24)25)38-23-14-12-22(13-15-23)21-10-8-7-9-11-21/h7-17,36H,3-6,18-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOJIZBBVCKCCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)C4=CC=CC=C4)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














